4-Deoxycohumulone

Description

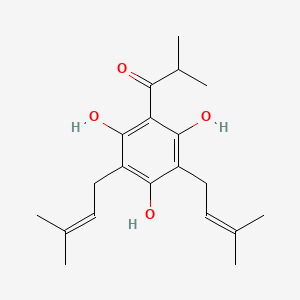

Structure

2D Structure

3D Structure

Properties

CAS No. |

5880-42-2 |

|---|---|

Molecular Formula |

C20H28O4 |

Molecular Weight |

332.4 g/mol |

IUPAC Name |

2-methyl-1-[2,4,6-trihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]propan-1-one |

InChI |

InChI=1S/C20H28O4/c1-11(2)7-9-14-18(22)15(10-8-12(3)4)20(24)16(19(14)23)17(21)13(5)6/h7-8,13,22-24H,9-10H2,1-6H3 |

InChI Key |

KKFIZYKKQLWBKH-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)C1=C(C(=C(C(=C1O)CC=C(C)C)O)CC=C(C)C)O |

Canonical SMILES |

CC(C)C(=O)C1=C(C(=C(C(=C1O)CC=C(C)C)O)CC=C(C)C)O |

melting_point |

88-89°C |

physical_description |

Solid |

Synonyms |

deoxycohumulone |

Origin of Product |

United States |

Q & A

Q. What are the primary natural sources of 4-Deoxycohumulone, and what analytical methods are recommended for its identification in plant extracts?

Answer: this compound is a bitter compound primarily isolated from hops (Humulus lupulus) and is also detected in alcoholic beverages derived from hops . For identification in plant extracts:

- Liquid Chromatography-Mass Spectrometry (LC-MS): Use reverse-phase C18 columns with a gradient elution (e.g., water:acetonitrile + 0.1% formic acid). Monitor for the exact mass of 332.1919948 Da (calculated for C₂₀H₂₈O₄) .

- Nuclear Magnetic Resonance (NMR): Key signals include δ 5.5–6.2 ppm (olefinic protons) and δ 1.2–2.5 ppm (methyl groups from the 3-methylbutanoyl side chain) .

- Reference Standards: Cross-validate with authenticated this compound samples from botanical repositories.

Q. What is the molecular characterization of this compound, and how can researchers validate its structural identity using spectroscopic techniques?

Answer: The molecular formula is C₂₀H₂₈O₄ (exact mass: 332.1919948 Da), with a germacranolide skeleton and a 3-methylbutanoyl ester group . Validation steps:

- High-Resolution MS (HRMS): Confirm molecular ion [M+H]⁺ at m/z 333.1993 (Δ < 3 ppm error).

- 2D-NMR (COSY, HSQC, HMBC): Assign proton-carbon correlations, e.g., HMBC links between the ester carbonyl (δ ~170 ppm) and adjacent protons .

- X-ray Crystallography (if crystalline): Resolve absolute configuration for stereochemical confirmation.

Advanced Research Questions

Q. How can researchers design experiments to investigate the biosynthetic pathway of this compound in Humulus lupulus?

Answer: Methodological Framework:

- Isotopic Labeling: Administer ¹³C-labeled precursors (e.g., mevalonate or methylerythritol phosphate) to hop glandular trichomes. Track incorporation via LC-MS/MS to identify intermediates .

- Transcriptomic Analysis: Compare RNA-seq data from high- vs. low-producing hop cultivars to pinpoint candidate genes (e.g., terpene synthases, acyltransferases) .

- CRISPR/Cas9 Knockouts: Target putative biosynthetic genes in hop cell cultures; assess this compound depletion via metabolomics .

Q. What strategies are effective in resolving contradictions in reported bioactivity data for this compound across different studies?

Answer: Contradiction Analysis Approach:

- Standardized Bioassays: Re-evaluate bioactivity (e.g., antimicrobial, anti-inflammatory) using harmonized protocols (e.g., MIC assays with Staphylococcus aureus ATCC 25923) to minimize variability .

- Purity Assessment: Quantify impurities (<95% purity) via HPLC; impurities like cohumulone or adhumulone may confound results .

- Dose-Response Curves: Use logarithmic dilutions (0.1–100 µM) to identify non-linear effects or threshold concentrations .

Q. How can computational modeling enhance the understanding of this compound’s interactions with biological targets?

Answer: Computational Workflow:

- Molecular Docking: Simulate binding to enzymes (e.g., cyclooxygenase-2) using AutoDock Vina. Prioritize binding poses with ΔG < -7 kcal/mol .

- QSAR Modeling: Corrogate structural features (e.g., acyl chain length) with bioactivity data to predict optimized derivatives .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes in physiological conditions .

Data Management & Reproducibility

Q. What best practices should researchers follow when publishing datasets on this compound?

Answer:

- FAIR Principles: Deposit raw NMR/MS spectra in repositories like Chemotion or nmrXiv with unique DOIs .

- Metadata Standards: Include extraction solvents, column specifications (e.g., Agilent Zorbax SB-C18), and ionization modes (ESI+/ESI-) .

- Conflict Reporting: Disclose batch-to-batch variability in hop sources and statistical methods (e.g., ANOVA with Tukey’s post-hoc test) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.